4-Iodo-2-nitrobenzoic acid
CAS No.: 116529-62-5
Cat. No.: VC21137421
Molecular Formula: C7H4INO4
Molecular Weight: 293.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116529-62-5 |
---|---|
Molecular Formula | C7H4INO4 |
Molecular Weight | 293.02 g/mol |
IUPAC Name | 4-iodo-2-nitrobenzoic acid |
Standard InChI | InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) |
Standard InChI Key | IZBFYNYRKIUGSG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Iodo-2-nitrobenzoic acid consists of a benzoic acid core with two key substituents: an iodine atom at the para position (C-4) and a nitro group at the ortho position (C-2). The carboxylic acid group is directly attached to the benzene ring. This arrangement of functional groups creates a molecule with interesting electronic properties and reactivity patterns due to the electron-withdrawing nature of both the nitro group and the iodine substituent .
Physical Properties
The physical properties of 4-Iodo-2-nitrobenzoic acid are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 293.02 g/mol |
Physical State | Solid |
Melting Point | 92°C (in ethanol) |
Boiling Point | 391.5±32.0°C (predicted) |
Density | 2.2±0.1 g/cm³ |
Flash Point | 190.6±25.1°C |
LogP | 2.64 |
PSA (Polar Surface Area) | 83.12000 |
Exact Mass | 292.918488 |
Solubility | Insoluble in water; soluble in organic solvents |
These physical properties indicate that 4-Iodo-2-nitrobenzoic acid is a relatively high-melting solid with limited water solubility, which is consistent with other substituted benzoic acid derivatives .
Chemical Identifiers
For reference purposes, the chemical identifiers for 4-Iodo-2-nitrobenzoic acid are provided below:
Identifier Type | Value |
---|---|
CAS Registry Number | 116529-62-5 |
IUPAC Name | 4-iodo-2-nitrobenzoic acid |
SMILES | C1=CC(=C(C=C1I)N+[O-])C(=O)O |
InChI | InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) |
InChIKey | IZBFYNYRKIUGSG-UHFFFAOYSA-N |
European Community (EC) Number | 676-220-1 |
DSSTox Substance ID | DTXSID60596479 |
These standardized identifiers enable consistent tracking and referencing of the compound across different chemical databases and literature sources .
Synthesis Methods
Multi-step Synthesis from Benzene
One documented method for the synthesis of 4-Iodo-2-nitrobenzoic acid involves a four-step process starting from benzene:
Step 1: Friedel-Crafts Alkylation
Benzene is converted to toluene through reaction with methyl chloride (CH₃Cl) in the presence of aluminum chloride (AlCl₃) catalyst. This introduces the methyl group that will later be oxidized to the carboxylic acid.
Step 2: Iodination
Toluene undergoes iodination when treated with iodine in the presence of ferric chloride (FeCl₃) catalyst. The methyl group directs substitution to the ortho and para positions, but due to steric hindrance, the para position is favored, resulting in p-iodo toluene.
Step 3: Nitration
The p-iodo toluene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The nitration occurs at the ortho position relative to the methyl group, as the para position is already occupied by iodine.
Step 4: Oxidation
Finally, the methyl group is oxidized to a carboxylic acid group using a strong oxidizing agent such as acidic potassium permanganate (KMnO₄), yielding 4-Iodo-2-nitrobenzoic acid .
This synthetic route demonstrates the strategic use of directing effects in aromatic substitution reactions to achieve the desired substitution pattern in the final product.
Alternative Synthetic Approaches
While the search results don't provide alternative synthetic methods specifically for 4-Iodo-2-nitrobenzoic acid, analogous approaches might be considered based on the synthesis of the related isomer 4-Iodo-3-nitrobenzoic acid. These could include:
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Direct iodination of 2-nitrobenzoic acid using appropriate iodinating agents
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Diazotization of 4-amino-2-nitrobenzoic acid followed by treatment with potassium iodide (similar to the Sandmeyer reaction)
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Nitration of 4-iodobenzoic acid under controlled conditions to direct the nitro group to the desired position
The choice of synthetic route would depend on the availability of starting materials, scale requirements, and considerations of yield and purity .
Chemical Reactivity
Functional Group Reactivity
4-Iodo-2-nitrobenzoic acid contains three reactive functional groups, each with distinct chemical behavior:
Carboxylic Acid Group:
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Undergoes typical carboxylic acid reactions including esterification, amidation, and salt formation
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Can be converted to acid chlorides, esters, or amides for further transformations
Nitro Group (-NO₂):
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Strong electron-withdrawing group that activates the ring toward nucleophilic aromatic substitution
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Can be reduced to an amino group (-NH₂) using appropriate reducing agents
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Participates in resonance stabilization, affecting the reactivity of the entire molecule
Iodo Group:
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Participates in various coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions)
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Can undergo nucleophilic substitution, especially when activated by the ortho-nitro group
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Provides a handle for further functionalization of the aromatic ring
The presence of the nitro group ortho to the iodine increases the reactivity of the C-I bond toward nucleophilic substitution and metal-catalyzed coupling reactions, making this compound particularly valuable in organic synthesis.
Applications
Organic Synthesis
4-Iodo-2-nitrobenzoic acid serves as an important intermediate in organic synthesis, with applications including:
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Synthesis of complex pharmaceutical compounds
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Preparation of specialty chemicals and fine chemicals
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Development of functionalized benzoic acid derivatives
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Precursor for heterocyclic compound synthesis
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Building block for the creation of molecules with specific functional patterns
Comparison with Similar Compounds
Structural Isomers
4-Iodo-2-nitrobenzoic acid can be compared with its structural isomers to understand how the position of substituents affects properties and reactivity:
Compound | Structure Differences | Notable Characteristics |
---|---|---|
4-Iodo-3-nitrobenzoic acid | Nitro group at position 3 instead of 2 | Precursor to Iniparib; different electronic distribution |
2-Iodo-4-nitrobenzoic acid | Iodo at position 2, nitro at position 4 | Different steric effects and reaction patterns |
3-Iodo-2-nitrobenzoic acid | Iodo at position 3 | Alternative substitution pattern for synthesis |
The position of the nitro group relative to the iodine significantly affects the electronic properties and therefore the reactivity of these compounds, particularly in nucleophilic aromatic substitution and coupling reactions .
Other Halogenated Nitrobenzoic Acids
Comparison with other halogenated nitrobenzoic acids provides insight into the effect of different halogens:
Compound | Key Differences | Comparative Properties |
---|---|---|
2-Chloro-4-nitrobenzoic acid | Chlorine instead of iodine | Used as antiviral agent; forms different crystal structures; generally more stable C-X bond |
4-Bromo-2-nitrobenzoic acid | Bromine instead of iodine | Intermediate reactivity between chloro and iodo compounds |
4-Fluoro-2-nitrobenzoic acid | Fluorine instead of iodine | Stronger C-X bond; different electronic effects |
2-Chloro-4-nitrobenzoic acid (2c4n) has been studied extensively for its antiviral properties in the treatment of HIV infection and immune deficiency diseases, as well as for its ability to form various molecular salts and cocrystals with interesting solid-state properties .
Hazard Statement | Description | GHS Classification |
---|---|---|
H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |
H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |
H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |
The compound is assigned the GHS pictogram GHS07 (exclamation mark) and the signal word "Warning" .
Parameter | Typical Specification |
---|---|
Appearance | Solid (often yellowish) |
Purity | ≥97% |
Storage Conditions | 2-8°C, dry |
Packaging | Various sizes (typically 100mg to 10g) |
Recommended Use | For laboratory research use only |
The compound is typically supplied with analytical data confirming its identity and purity, such as NMR spectra, HPLC purity analysis, or mass spectrometry data .
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